Elomotecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

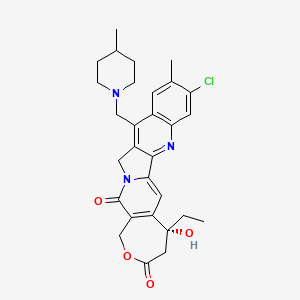

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQREZSTQZWNAG-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176608 | |

| Record name | Elomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220998-10-7 | |

| Record name | Elomotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elomotecan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elomotecan: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elomotecan (formerly known as BN-80927) is a potent, semi-synthetic inhibitor of both topoisomerase I and topoisomerase II, placing it in a unique class of dual-targeting anticancer agents.[1][2] As a derivative of the natural product camptothecin, this compound belongs to the homocamptothecin family, characterized by a seven-membered lactone ring which contributes to its enhanced stability and potent cytotoxic activity against a broad range of tumor cell lines.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its preclinical evaluation.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name (5R)-9-Chloro-5-ethyl-5-hydroxy-10-methyl-12-((4-methylpiperidin-1-yl)methyl)-1,4,5,13-tetrahydro-3H,15H-oxepino[3',4':6,7]indolizino[1,2-b]quinoline-3,15-dione.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Formula | C₂₉H₃₂ClN₃O₄[3] |

| IUPAC Name | (5R)-9-Chloro-5-ethyl-5-hydroxy-10-methyl-12-((4-methylpiperidin-1-yl)methyl)-1,4,5,13-tetrahydro-3H,15H-oxepino[3',4':6,7]indolizino[1,2-b]quinoline-3,15-dione[3] |

| CAS Number | 220998-10-7[3] |

| Synonyms | BN-80927, BN80927[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 522.04 g/mol | [2] |

| Boiling Point (calculated) | 821.3 ± 65.0 °C | |

| Density (calculated) | 1.4 ± 0.1 g/cm³ | |

| XLogP3 (calculated) | 2.8 | [3] |

| Solubility | Poorly soluble in water | |

| Melting Point | Not available | |

| pKa | Not available |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the nuclear enzymes topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][4] These enzymes are critical for relieving torsional stress in DNA during replication, transcription, and other cellular processes.

-

Topoisomerase I Inhibition: this compound binds to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the trapped complex.

-

Topoisomerase II Inhibition: Similarly, this compound interferes with the catalytic cycle of Topo II, leading to the accumulation of double-strand DNA breaks.

The resulting DNA damage triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis (programmed cell death).

References

Elomotecan Hydrochloride vs. Free Base: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elomotecan, a potent dual inhibitor of topoisomerase I and II, is a promising candidate in oncology research. The choice between the hydrochloride salt and the free base form of an active pharmaceutical ingredient (API) is a critical decision in the drug development process, profoundly impacting its physicochemical properties, formulation, and in vivo performance. This technical guide provides an in-depth comparison of this compound hydrochloride and its free base, offering a framework for researchers to evaluate these two forms. While specific comparative experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation structures necessary for a comprehensive assessment.

Introduction

This compound is a homocamptothecin analog that has demonstrated significant anti-tumor activity.[1][2] Its mechanism of action involves the stabilization of the topoisomerase-DNA cleavable complex, leading to DNA damage and apoptosis in cancer cells. The development of this compound for clinical use requires a thorough understanding of its chemical and physical properties. The selection of the optimal form—hydrochloride salt or free base—is paramount for successful formulation development and achieving desired therapeutic outcomes. This guide details the critical experiments and data analyses required to compare this compound hydrochloride and its free base.

Chemical and Physical Properties

The fundamental differences between the hydrochloride salt and the free base of this compound lie in their chemical structure and, consequently, their physical properties. The hydrochloride salt is formed by reacting the basic nitrogen atom in the this compound molecule with hydrochloric acid, leading to a more polar and typically more water-soluble compound.

Table 1: Physicochemical Properties of this compound Hydrochloride vs. Free Base

| Property | This compound Hydrochloride | This compound Free Base |

| CAS Number | 220997-99-9[1] | 220998-10-7[3] |

| Molecular Formula | C₂₉H₃₃Cl₂N₃O₄[1] | C₂₉H₃₂ClN₃O₄[3] |

| Molecular Weight | 558.50 g/mol [1] | 522.04 g/mol [3] |

| Appearance | White to off-white solid[1] | Expected to be a solid |

| Solubility | Higher aqueous solubility expected | Poorly soluble in water; soluble in non-polar solvents like ethanol and DMSO |

| Hygroscopicity | Potentially higher | Potentially lower |

| pKa | Expected to have a pKa associated with the protonated amine | Expected to have a pKa associated with the basic nitrogen |

| LogP | Expected to be lower | Expected to be higher |

Experimental Protocols

To thoroughly evaluate this compound hydrochloride and its free base, a series of standardized experiments should be conducted. The following protocols provide a detailed methodology for these essential assessments.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound hydrochloride and free base in various aqueous and organic solvents at different pH values.

Methodology (Adapted from standard solubility protocols):

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and select relevant organic solvents (e.g., ethanol, DMSO, methanol).

-

Equilibrium Solubility (Shake-Flask Method):

-

Add an excess amount of the test compound (this compound hydrochloride or free base) to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Kinetic Solubility:

-

Prepare a high-concentration stock solution of the test compound in DMSO.

-

Add small aliquots of the stock solution to the aqueous buffers while monitoring for the first sign of precipitation using a nephelometer or visual inspection.

-

The concentration at which precipitation occurs is the kinetic solubility.

-

Stability Indicating Assay

Objective: To assess the chemical stability of this compound hydrochloride and free base under various stress conditions.

Methodology (Adapted from ICH Q1A(R2) guidelines and methods for camptothecin analogs):

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature.

-

Oxidation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

-

Data Reporting:

-

Quantify the amount of remaining intact drug and the formation of degradation products over time.

-

Determine the degradation rate constants and half-lives.

-

Pharmacokinetic (PK) Study in an Animal Model

Objective: To compare the in vivo absorption, distribution, metabolism, and excretion (ADME) profiles of this compound hydrochloride and free base.

Methodology (Adapted from preclinical PK study protocols):

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).

-

Formulation and Dosing:

-

Prepare suitable formulations for intravenous (IV) and oral (PO) administration for both the hydrochloride salt and the free base. For the free base, a suspension or a solution in a suitable vehicle may be necessary for oral dosing.

-

Administer a single dose of each formulation to different groups of animals.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis to determine key PK parameters such as:

-

Area under the concentration-time curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%) for oral doses.

-

-

Data Presentation

Clear and concise data presentation is crucial for comparing the two forms of this compound.

Table 2: Comparative Solubility Data (Hypothetical)

| Solvent/Buffer (pH) | This compound Hydrochloride (mg/mL) | This compound Free Base (mg/mL) |

| Water | > 10.0 | < 0.01 |

| pH 2.0 Buffer | > 20.0 | 0.1 - 1.0 |

| pH 7.4 Buffer | 1.0 - 5.0 | < 0.01 |

| Ethanol | 5.0 - 10.0 | > 10.0 |

| DMSO | > 50.0 | > 50.0 |

Table 3: Comparative Stability Data - Percentage Degradation after 24h (Hypothetical)

| Stress Condition | This compound Hydrochloride (%) | This compound Free Base (%) |

| 0.1 N HCl, 60°C | 15 | 12 |

| 0.1 N NaOH, RT | > 90 (rapid hydrolysis of lactone ring) | > 90 (rapid hydrolysis of lactone ring) |

| 3% H₂O₂, RT | 5 | 4 |

| Dry Heat, 80°C | < 2 | < 2 |

| Photostability | 8 | 7 |

Table 4: Comparative Pharmacokinetic Parameters in Rats (Hypothetical Data)

| Parameter | This compound Hydrochloride (IV) | This compound Free Base (IV) | This compound Hydrochloride (PO) | This compound Free Base (PO) |

| Dose (mg/kg) | 10 | 10 | 20 | 20 |

| AUC₀-∞ (ng*h/mL) | 5000 | 4800 | 1500 | 800 |

| Cmax (ng/mL) | 2000 | 1900 | 300 | 150 |

| Tmax (h) | 0.25 | 0.25 | 1.0 | 1.5 |

| t₁/₂ (h) | 4.5 | 4.3 | 5.0 | 4.8 |

| CL (L/h/kg) | 2.0 | 2.1 | - | - |

| Vd (L/kg) | 9.0 | 9.2 | - | - |

| F (%) | - | - | 30 | 17 |

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action

This compound inhibits both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for relieving DNA torsional stress during replication and transcription. By stabilizing the covalent complex between these enzymes and DNA, this compound leads to the accumulation of single- and double-strand DNA breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

This compound's dual inhibition of Topoisomerase I & II.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments to compare this compound hydrochloride and its free base.

Workflow for comparing this compound forms.

Discussion and Conclusion

The choice between a salt and a free base form of a drug candidate is a multifaceted decision. For a poorly water-soluble compound like this compound, the hydrochloride salt is expected to offer significant advantages in terms of aqueous solubility. This enhanced solubility can be beneficial for developing parenteral formulations and may improve dissolution rates for oral dosage forms, potentially leading to better bioavailability.

However, the hydrochloride salt may also exhibit higher hygroscopicity and different stability profiles compared to the free base. It is crucial to conduct the detailed experimental protocols outlined in this guide to generate robust, comparative data. The results of these studies will enable an informed decision on which form of this compound is most suitable for continued development. A thorough understanding of the trade-offs between solubility, stability, and manufacturability will ultimately lead to a more successful and effective therapeutic product. Researchers are encouraged to use the tables and workflows presented here as a template for their internal studies and decision-making processes.

References

Elomotecan and Derivatives: A Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of elomotecan and its derivatives. This compound (formerly known as BN-80927) is a potent anti-cancer agent belonging to the homocamptothecin (hCPT) class of compounds, which are synthetic analogs of the natural product camptothecin.[1][2] These compounds exert their cytotoxic effects by inhibiting topoisomerase I and II, crucial enzymes involved in DNA replication and repair.[1][3] This guide details the synthetic strategies for accessing the homocamptothecin core, presents key biological data, and illustrates the signaling pathways involved in their mechanism of action.

Core Synthesis of Homocamptothecins

The synthesis of this compound and its derivatives hinges on the construction of the pentacyclic homocamptothecin core. A common strategy involves the convergent synthesis of a tricyclic lactone-containing fragment (the DE ring system) and a substituted quinoline moiety (the AB ring system), followed by their coupling and subsequent cyclization to form the complete ABCDE ring structure.

A representative synthetic approach, adapted from methodologies developed for homocamptothecins, is outlined below.

Experimental Protocol: Synthesis of the Homocamptothecin Core

Step 1: Synthesis of the Tricyclic Lactone Intermediate

A key starting material is a suitably substituted pyridine derivative which is elaborated to form the tricyclic DE ring system containing the characteristic seven-membered lactone ring of homocamptothecins.

-

Materials: Substituted 2-chloropyridine, diethyl malonate, sodium ethoxide, paraformaldehyde, strong acid catalyst (e.g., HCl).

-

Procedure:

-

The substituted 2-chloropyridine is reacted with diethyl malonate in the presence of a base like sodium ethoxide to yield a pyridone intermediate.

-

The pyridone is then subjected to a Mannich-type reaction with paraformaldehyde, followed by intramolecular cyclization under acidic conditions to form the tricyclic lactone.

-

The resulting intermediate is then carried forward to the coupling step.

-

Step 2: Synthesis of the Substituted Quinoline Intermediate

The AB ring system, a substituted 2-chloro-3-formylquinoline, is prepared through a Vilsmeier-Haack reaction on an appropriately substituted acetanilide.

-

Materials: Substituted acetanilide, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

-

Procedure:

-

The substituted acetanilide is treated with a Vilsmeier reagent, generated in situ from POCl₃ and DMF, to effect cyclization and formylation, yielding the 2-chloro-3-formylquinoline.

-

The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

-

Step 3: Coupling and Final Cyclization

The tricyclic lactone and the quinoline alcohol are coupled, typically under Mitsunobu conditions, followed by an intramolecular Heck reaction to construct the final pentacyclic homocamptothecin core.

-

Materials: Tricyclic lactone intermediate, 2-chloro-3-(hydroxymethyl)quinoline intermediate, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., P(o-tolyl)₃), base (e.g., K₂CO₃).

-

Procedure:

-

The tricyclic lactone and the quinoline alcohol are reacted in the presence of PPh₃ and DEAD/DIAD to form the ether-linked precursor.

-

This precursor is then subjected to an intramolecular palladium-catalyzed Heck reaction to form the C-ring, yielding the homocamptothecin scaffold.

-

This compound and Key Derivatives

This compound is a specific homocamptothecin derivative with a 10-chloro-7-(2-(diethylamino)ethyl) substitution pattern. The final step in the synthesis of this compound involves the introduction of the 7-substituent, which can be achieved through various methods, including nucleophilic aromatic substitution on a suitable precursor.

Quantitative Biological Data

The cytotoxic and enzyme-inhibitory activities of this compound and its derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (BN-80927) | HT29 (Colon) | Data not available | [4] |

| SKOV-3 (Ovarian) | Data not available | [4] | |

| DU145 (Prostate) | Data not available | [4] | |

| MCF7 (Breast) | Data not available | [4] | |

| SN-38 (Active metabolite of Irinotecan) | A549 (Lung) | 0.091 ± 0.002 | [5] |

| Irinotecan | A549 (Lung) | 7.7 ± 1.0 | [5] |

| Compound 36o (hCPT derivative) | HT-29 (Colon) | Similar to SN-38 | [5] |

| 14-Aminocamptothecin | H460 (Lung) | Potent | [6] |

| 7-Ethyl-14-aminocamptothecin | H460 (Lung) | Potent | [6] |

Mechanism of Action and Signaling Pathways

This compound and other camptothecin analogs target DNA topoisomerases.[1] Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Camptothecins bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[7] This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks upon collision with the replication fork. The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[8][9] this compound has been shown to be a potent inhibitor of both topoisomerase I and topoisomerase II.[1][3][4]

Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis

The following diagram illustrates the key events in the signaling cascade initiated by topoisomerase I inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BN 80927: A novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - Lookchem [lookchem.com]

- 5. Design, synthesis and biological evaluation of novel homocamptothecin analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Irinotecan - Wikipedia [en.wikipedia.org]

- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Elomotecan: A Homocamptothecin Analog for Advanced Solid Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elomotecan (formerly known as BN-80927) is a potent, semi-synthetic dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), belonging to the homocamptothecin class of anticancer agents. Characterized by a unique and stable seven-membered β-hydroxylactone ring, this compound demonstrates significant cytotoxic activity across a range of tumor cell lines, including those resistant to other camptothecin analogs. Its mechanism of action involves the stabilization of the covalent DNA-topoisomerase I complex, leading to lethal double-strand breaks and cell cycle arrest. Clinical evaluation in a Phase I study has established a recommended dose and characterized its pharmacokinetic and safety profiles, positioning this compound as a promising candidate for further investigation in the treatment of advanced solid tumors.

Introduction to this compound

This compound is a novel homocamptothecin analog designed for enhanced stability and potent antitumor activity.[1][2] Unlike traditional camptothecins, which contain a six-membered lactone ring susceptible to hydrolysis and inactivation, this compound's seven-membered β-hydroxylactone ring confers greater stability, potentially leading to improved efficacy and pharmacokinetic properties.[3] This key structural modification, combined with its dual inhibitory action on both Topo I and Topo II, distinguishes this compound from other members of the camptothecin family.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I. It acts as a "topoisomerase poison" by intercalating into the DNA-Topo I complex, thereby trapping the enzyme in its cleavable complex state. This prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these breaks. When a replication fork collides with this stabilized complex, a lethal double-strand DNA break occurs, triggering cell cycle arrest and ultimately apoptosis.

Furthermore, this compound has been shown to be a catalytic inhibitor of topoisomerase II, an enzyme also crucial for DNA replication and chromosome segregation.[1][2] This dual-targeting capability may contribute to its enhanced potency and its ability to overcome resistance mechanisms observed with agents that solely target Topo I. Notably, this compound has demonstrated efficacy in cell lines resistant to SN-38 (the active metabolite of irinotecan), suggesting a partially Topo I-independent mechanism of action may also be at play.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

Caption: Proposed signaling pathway for this compound's cytotoxic activity.

Preclinical and Clinical Data

In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the potent antiproliferative activity of this compound. In cell growth assays, it has shown IC50 values consistently lower than those of SN-38 across various tumor cell lines, including drug-resistant ones.[3] Furthermore, in vivo studies using human tumor xenograft models, such as the androgen-independent prostate tumors PC3 and DU145, have confirmed the high efficiency of this compound in inhibiting tumor growth.[3]

Phase I Clinical Trial Data

A Phase I dose-finding study was conducted in 56 patients with advanced solid tumors to characterize the pharmacokinetic profile, determine the dose-limiting toxicities, and establish a recommended dose for this compound.[1]

Table 1: this compound Phase I Clinical Trial Summary

| Parameter | Value | Reference |

| Dosing Regimen | 30-minute intravenous infusion once every 3 weeks | [1] |

| Dose Range Studied | 1.5 to 75 mg | [1] |

| Maximum Tolerated Dose (MTD) | 75 mg | [1] |

| Recommended Phase II Dose (RD) | 60 mg | [1] |

| Dose-Limiting Toxicity | Neutropenia | [1] |

Table 2: Grade 4 Adverse Events at the Recommended Dose (60 mg)

| Adverse Event | Percentage of Patients | Reference |

| Neutropenia | 20% | [1] |

| Asthenia | 5% | [1] |

| Nausea | 2% | [1] |

| Vomiting | 2% | [1] |

Table 3: Efficacy at the Recommended Dose (60 mg)

| Efficacy Endpoint | Result | Reference |

| Stable Disease | 41.7% of patients | [1] |

| Mean Duration of Stable Disease | 123.6 ± 43.4 days | [1] |

Pharmacokinetics

The Phase I study revealed that this compound exhibits linear pharmacokinetics. A notable finding was that its clearance is influenced by age, with a predicted reduction in clearance of 47% for patients aged 60 and 61% for those aged 80, compared to younger patients (30 years old).[1]

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is fundamental for determining the inhibitory activity of compounds like this compound on Topo I.

Objective: To measure the inhibition of supercoiled DNA relaxation by human topoisomerase I in the presence of this compound.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 5 mM EDTA)

-

This compound stock solution (in DMSO)

-

Sterile, nuclease-free water

-

STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide staining solution

-

Gel loading buffer

Procedure:

-

Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and sterile water.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The inhibition of Topo I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Below is a workflow diagram for the Topoisomerase I DNA Relaxation Assay.

Caption: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.

Quantification of DNA-Protein Complexes (RADAR Assay)

The Rapid Approach to DNA Adduct Recovery (RADAR) assay is a sensitive method for detecting and quantifying protein-DNA adducts.

Objective: To quantify the amount of Topo I covalently bound to DNA in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

DNA shearing equipment (e.g., sonicator)

-

Immunoprecipitation reagents (e.g., anti-Topo I antibody, protein A/G beads)

-

DNA purification kit

-

Quantitative PCR (qPCR) reagents

Procedure:

-

Treat cultured cells with various concentrations of this compound for a specified time.

-

Lyse the cells and shear the genomic DNA.

-

Immunoprecipitate the DNA-Topo I complexes using an anti-Topo I antibody.

-

Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elute the DNA from the complexes.

-

Purify the eluted DNA.

-

Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for a known genomic region.

-

The amount of qPCR product is proportional to the amount of Topo I covalently bound to that DNA region.

Conclusion

This compound represents a significant advancement in the development of camptothecin analogs. Its unique homocamptothecin structure imparts greater stability, and its dual inhibitory action on topoisomerases I and II provides a strong rationale for its potent antitumor activity. The results from the Phase I clinical trial are encouraging, having established a manageable safety profile and a recommended dose for further clinical investigation. For researchers and drug development professionals, this compound stands as a promising therapeutic agent that warrants continued exploration in the treatment of advanced solid malignancies.

References

- 1. Population pharmacokinetic/pharmacodynamic modeling of drug-induced adverse effects of a novel homocamptothecin analog, this compound (BN80927), in a Phase I dose finding study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Elomotecan: A Technical Guide to Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data for Elomotecan (formerly known as BN80927), a novel homocamptothecin analog. This compound is a potent dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair. Its unique mechanism of action and promising preclinical efficacy position it as a compound of interest in oncology drug development. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Core Findings and Data Presentation

This compound has demonstrated significant anti-proliferative activity across a range of human tumor cell lines and has shown substantial tumor growth inhibition in in vivo xenograft models. The following tables present a consolidated view of the key quantitative data from preclinical studies.

In Vitro Anti-proliferative Activity of this compound

This compound exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values consistently lower than the active metabolite of irinotecan, SN38.[1]

| Cell Line | Cancer Type | This compound (BN80927) IC50 (nM) | SN38 IC50 (nM) |

| KB-3-1 | Cervical Carcinoma | 0.5 ± 0.1 | 2.5 ± 0.5 |

| KBSTP2 | SN38-Resistant Cervical Carcinoma | 1.2 ± 0.2 | >1000 |

| PC-3 | Prostate Carcinoma | 1.5 ± 0.3 | 5.0 ± 1.0 |

| DU-145 | Prostate Carcinoma | 2.0 ± 0.4 | 8.0 ± 1.5 |

| HT-29 | Colon Carcinoma | 3.0 ± 0.6 | 12.0 ± 2.0 |

| A549 | Lung Carcinoma | 2.5 ± 0.5 | 10.0 ± 2.0 |

Data sourced from Demarquay D, et al. Cancer Res. 2004.[1]

In Vivo Antitumor Efficacy in Human Tumor Xenografts

In preclinical animal models, this compound demonstrated significant tumor growth inhibition in human prostate cancer xenografts.

| Xenograft Model | Treatment | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |

| PC-3 | This compound | 40 | i.v., q4d x 4 | 85 |

| DU-145 | This compound | 40 | i.v., q4d x 4 | 78 |

Data sourced from Demarquay D, et al. Cancer Res. 2004.[1]

Mechanism of Action: Dual Inhibition of Topoisomerase I and II

This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for resolving DNA topological problems that arise during replication, transcription, and recombination.

Topoisomerase I Inhibition

This compound, like other camptothecin analogs, stabilizes the covalent complex formed between Topo I and DNA. This "cleavable complex" prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA damage and ultimately, cell death.[1]

Caption: this compound's inhibition of the Topoisomerase I catalytic cycle.

Topoisomerase II Inhibition

This compound also inhibits the catalytic activity of Topo II, which is responsible for creating and repairing double-strand DNA breaks to manage DNA tangles.[1] Unlike its effect on Topo I, this compound acts as a catalytic inhibitor of Topo II without stabilizing the cleavable complex.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard colorimetric assay.

Protocol:

-

Cell Seeding: Tumor cells were seeded into 96-well microtiter plates at a density of 1,500 to 5,000 cells per well, depending on the cell line's growth characteristics.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells were treated with serial dilutions of this compound or the reference compound SN38 for 72 hours.

-

Viability Assessment: Cell viability was determined using the WST-8 colorimetric assay, which measures the activity of cellular dehydrogenases.

-

IC50 Calculation: The concentration of drug that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Topoisomerase I DNA Relaxation Assay

This cell-free assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Protocol:

-

Reaction Mixture: A reaction mixture was prepared containing supercoiled plasmid DNA (pBR322), purified human Topoisomerase I, and the assay buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin).

-

Inhibitor Addition: this compound or a control compound was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) were separated by electrophoresis on a 1% agarose gel.

-

Visualization: The gel was stained with ethidium bromide and visualized under UV light to assess the degree of DNA relaxation.

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay quantifies the formation of covalent Topoisomerase-DNA complexes within living cells, providing a direct measure of a drug's ability to trap these complexes.

Protocol:

-

Cell Treatment: Tumor cells were treated with this compound or a control compound for a short duration (e.g., 30-60 minutes).

-

Cell Lysis: Cells were lysed directly on the culture plate with a solution containing a strong denaturant (e.g., guanidine thiocyanate) to preserve the covalent complexes.

-

DNA Isolation: The lysate was layered onto a cesium chloride (CsCl) gradient and subjected to ultracentrifugation. This separates the dense protein-DNA complexes from free proteins.

-

Fraction Collection: The gradient was fractionated, and the DNA-containing fractions were collected.

-

Immunoblotting: The amount of Topoisomerase covalently bound to the DNA in each fraction was quantified by immunoblotting using specific antibodies against Topo I or Topo II.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

-

Tumor Implantation: Human tumor cells (PC-3 or DU-145) were subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice were randomized into treatment and control groups. This compound was administered intravenously according to the specified dose and schedule.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Evaluation: Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to that of the control group. The body weight of the animals was also monitored as an indicator of toxicity.

Preclinical Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic and toxicology studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and to establish a safe starting dose for clinical trials. While detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain, a Phase I clinical study in patients with advanced solid tumors provided insights into its human pharmacokinetics and safety profile. In this study, this compound exhibited linear pharmacokinetics, and neutropenia was identified as the dose-limiting toxicity.

Conclusion

The preclinical data for this compound strongly support its continued investigation as a potential anticancer agent. Its dual inhibitory mechanism against both Topoisomerase I and II, coupled with its potent in vitro and in vivo activity, suggests it may offer advantages over existing topoisomerase inhibitors. The detailed experimental protocols provided herein should facilitate further research into the promising therapeutic potential of this compound.

References

Elomotecan: A Dual Topoisomerase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elomotecan (formerly known as BN 80927) is a synthetic homocamptothecin analog that has demonstrated potent anti-tumor activity in preclinical studies.[1][2] As a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), this compound represents a promising avenue for cancer therapeutic development. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols to support further research and development efforts.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of two essential enzymes involved in DNA replication and repair: topoisomerase I and topoisomerase II.[1][2][3][4]

-

Topoisomerase I Inhibition: Similar to other camptothecin analogs, this compound stabilizes the covalent complex between Topo I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, apoptosis.[1][2] Preclinical data indicate that this compound is a more potent Topo I poison than SN38, the active metabolite of Irinotecan.[1][2]

-

Topoisomerase II Catalytic Inhibition: In addition to its effect on Topo I, this compound also acts as a catalytic inhibitor of Topo II.[1][2] Unlike Topo II poisons that stabilize the DNA-enzyme complex, this compound inhibits the enzyme's activity without stabilizing these cleavable complexes. This dual-targeting mechanism may contribute to its enhanced potency and ability to overcome certain forms of drug resistance.

Interestingly, a Topo I-altered cell line (KBSTP2) resistant to SN38 remained sensitive to this compound, suggesting that a component of its antiproliferative effects may be mediated through a Topo I-independent pathway.[1][2]

Signaling Pathway for this compound-Induced Cell Death

Caption: Proposed mechanism of action for this compound.

In Vitro Cytotoxicity

This compound has demonstrated potent antiproliferative activity against a panel of human tumor cell lines. Notably, its IC50 values are consistently lower than those of SN38, the active metabolite of the widely used topoisomerase I inhibitor, Irinotecan.[1][2]

| Cell Line | Cancer Type | This compound (BN 80927) IC50 (nM) | SN38 IC50 (nM) |

| PC3 | Prostate | Data not specified, but lower than SN38 | Data not specified |

| DU145 | Prostate | Data not specified, but lower than SN38 | Data not specified |

| KBSTP2 | (Topo I-altered) | Sensitive | Resistant |

| Other Tumor Cell Lines | Various | Consistently lower than SN38 | - |

Note: While the publication by Demarquay et al. (2004) states that the IC50 values for BN80927 are consistently lower than those of SN38 across various tumor cell lines, the precise numerical values are not provided in the abstract.

In Vivo Efficacy

Preclinical studies in xenograft models have confirmed the significant in vivo anti-tumor activity of this compound.

Human Prostate Tumor Xenograft Models

In studies using nude mice bearing human androgen-independent prostate tumors, this compound demonstrated high efficiency in inhibiting tumor growth.[1][2]

| Tumor Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) |

| PC3 | This compound (BN 80927) | Not specified in abstract | High efficiency |

| DU145 | This compound (BN 80927) | Not specified in abstract | High efficiency |

Note: Specific details on dosing, administration route, and quantitative tumor growth inhibition are not available in the abstract of the primary publication.

Experimental Workflow for In Vivo Xenograft Studies

Caption: General experimental workflow for in vivo xenograft studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preclinical findings. Based on standard methodologies, the following outlines the likely procedures employed in the studies of this compound.

In Vitro Cell Proliferation Assay

-

Cell Culture: Human tumor cell lines (e.g., PC3, DU145) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: this compound and a reference compound (e.g., SN38) are serially diluted to various concentrations. The culture medium is replaced with medium containing the drugs or vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Human Tumor Xenograft Model

-

Animal Models: Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old, are used.

-

Cell Preparation and Implantation: Human prostate cancer cells (PC3 or DU145) are harvested from culture, and a specific number of cells (e.g., 5 x 10^6) in a suitable vehicle (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Mice are then randomly assigned to treatment and control groups.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule. The control group receives the vehicle alone.

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion and Future Directions

This compound is a potent dual inhibitor of topoisomerase I and II with promising preclinical anti-tumor activity. Its ability to overcome resistance to standard topoisomerase I inhibitors highlights its potential as a valuable addition to the arsenal of anti-cancer agents. Further research is warranted to fully elucidate its mechanism of action, particularly the Topo I-independent pathway, and to explore its efficacy in a broader range of cancer models. The development of combination therapies and the identification of predictive biomarkers will be crucial for the successful clinical translation of this promising compound.

References

Elomotecan (BN-80927): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elomotecan (BN-80927) is a novel, potent, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), belonging to the homocamptothecin (hCPT) family of compounds.[1] Developed as an analog of camptothecin, this compound was designed to overcome some of the limitations of earlier topoisomerase inhibitors, such as lactone ring instability and drug resistance.[1] Its unique seven-membered β-hydroxylactone ring contributes to its enhanced stability and potent anti-tumor activity.[1] Preclinical studies have demonstrated its superiority over SN-38, the active metabolite of irinotecan, in terms of its cytotoxic potency and its ability to stabilize topoisomerase-DNA cleavage complexes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I and topoisomerase II. These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination.

Topoisomerase I Inhibition: this compound, like other camptothecin analogs, acts as a Topo I poison. It intercalates into the DNA-Topo I complex, trapping the enzyme in a "cleavable complex" where the DNA is nicked. This prevents the re-ligation of the single-strand break, leading to an accumulation of DNA lesions. When a replication fork encounters this stabilized cleavable complex, it results in the formation of a cytotoxic double-strand break.

Topoisomerase II Inhibition: In addition to its potent activity against Topo I, this compound also inhibits Topo II-mediated DNA relaxation. Unlike Topo I poisons, this compound acts as a catalytic inhibitor of Topo II, meaning it interferes with the enzyme's ability to relax supercoiled DNA without stabilizing the cleavable complex. This dual inhibition of both major topoisomerases is a distinguishing feature of this compound and may contribute to its broad spectrum of activity and its ability to overcome certain forms of drug resistance.

Data Presentation

Preclinical Activity

While specific IC50 values from a broad panel screen are not publicly available in the retrieved search results, preclinical studies consistently report that this compound (BN-80927) exhibits significantly lower IC50 values compared to SN-38 across various human tumor cell lines. Its potency extends to drug-resistant cell lines, including those with altered Topo I and those in a non-proliferating state (G0-G1 synchronized).

Table 1: Summary of Preclinical In Vitro Activity of this compound (BN-80927)

| Feature | Observation | Reference |

| Potency vs. SN-38 | Consistently lower IC50 values in tumor cell lines. | |

| Activity in Resistant Lines | Active against Topo I-altered (KBSTP2) and non-proliferating tumor cells. | |

| Topo I Poisoning | Higher potency in stabilizing Topo I-DNA cleavable complexes compared to SN-38. | |

| Topo II Inhibition | Inhibits Topo II-mediated DNA relaxation (catalytic inhibition). |

Clinical Pharmacokinetics and Safety (Phase I Study)

A Phase I dose-finding study was conducted in 56 patients with advanced solid tumors to characterize the pharmacokinetic profile and determine the safety and recommended dose of this compound.[2]

Table 2: Key Findings from the Phase I Clinical Trial of this compound (BN-80927)

| Parameter | Finding | Reference |

| Recommended Dose (RD) | 60 mg administered as a 30-minute intravenous infusion once every 3 weeks. | [2] |

| Maximum Tolerated Dose (MTD) | 75 mg. | [2] |

| Dose-Limiting Toxicity | Neutropenia. | [2] |

| Pharmacokinetics | Linear pharmacokinetics. | [2] |

| Clearance | Decreased with age (47% reduction in 60-year-olds and 61% reduction in 80-year-olds compared to 30-year-olds). | [2] |

| Efficacy at RD | 41.7% of patients had stable disease with a mean duration of 123.6 ± 43.4 days. | [2] |

Table 3: Severe (Grade 4) Adverse Events at the Recommended Dose (60 mg)

| Adverse Event | Incidence | Reference |

| Neutropenia | 20% | [2] |

| Asthenia | 5% | [2] |

| Nausea | 2% | [2] |

| Vomiting | 2% | [2] |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments with this compound are not fully available in the public domain. However, based on the descriptions in the literature, the following general methodologies were likely employed.

Topoisomerase I and II DNA Relaxation Assays

These assays are performed to assess the inhibitory activity of a compound on the catalytic function of topoisomerases.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I or II, and a reaction buffer specific for each enzyme.

-

Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.

-

Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.

In Vivo Complex of Enzyme (ICE) Bioassay

This assay is used to quantify the amount of topoisomerase-DNA cleavable complexes stabilized by a drug within cells.

-

Cell Treatment: Tumor cells are treated with the test compound (this compound) for a specific duration.

-

Cell Lysis: Cells are lysed with a detergent-containing buffer to release cellular components.

-

Separation of Protein-Bound and Free DNA: The lysate is carefully layered onto a cesium chloride (CsCl) step gradient and subjected to ultracentrifugation. This separates the denser protein-DNA complexes from the free DNA.

-

DNA Isolation and Slot Blotting: The DNA from each fraction is isolated, denatured, and transferred to a membrane using a slot-blot apparatus.

-

Immunodetection: The membrane is probed with an antibody specific for the topoisomerase of interest (Topo I or Topo II). The amount of topoisomerase covalently bound to the DNA is then quantified using a secondary antibody and a detection system.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a detergent solution).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound (BN-80927).

Caption: Workflow for the In Vivo Complex of Enzyme (ICE) Bioassay.

References

Methodological & Application

Application Note: Elomotecan In Vitro Cell Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elomotecan (BN-80927) is a potent, next-generation anti-cancer agent belonging to the homocamptothecin family of compounds.[1] As an analog of camptothecin, its primary mechanism of action involves the dual inhibition of topoisomerase I (Topo I) and topoisomerase II (Topo II), crucial enzymes that regulate DNA topology during replication, transcription, and repair.[2][3] By stabilizing the covalent complex between these enzymes and DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a colorimetric cell proliferation assay.

Principle of the Assay

The in vitro efficacy of this compound is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%.[6] This is typically measured using tetrazolium-based colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagents like XTT and WST-1.[7] In this assay, metabolically active, viable cells utilize mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. A dose-dependent decrease in absorbance upon treatment with this compound indicates its cytotoxic and anti-proliferative activity.

Data Presentation: Anti-proliferative Activity of Topoisomerase I Inhibitors

The following tables present representative IC50 values for the active metabolite of Irinotecan, SN-38, a compound related to this compound, in various human cancer cell lines. This data illustrates the potent anti-proliferative activity characteristic of this class of drugs.

Table 1: IC50 Values of SN-38 in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (nM) |

| LoVo | 8.25 |

| HT-29 | 4.50 |

Data sourced from a study on the determinants of irinotecan cytotoxicity in human colorectal tumor cell lines.[8]

Table 2: Comparative IC50 Values of SN-38 and Irinotecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | SN-38 IC50 (µM) | Irinotecan IC50 (µM) |

| A549 | Lung | 0.091 | 7.7 |

| HCT-116 | Colon | 0.005 | 1.8 |

| HT-29 | Colon | 0.007 | 1.9 |

| MIA PaCa-2 | Pancreatic | 0.004 | 1.7 |

| PANC-1 | Pancreatic | 0.003 | 1.1 |

Data adapted from a study on a polymer micelle formulation of SN-38.[9]

Experimental Protocols

Materials and Reagents

-

Cancer cell line(s) of interest (e.g., HT-29, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound hydrochloride (BN 80927)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Methodology

1. Cell Culture and Seeding: a. Culture cancer cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. b. Harvest cells at 80-90% confluency using Trypsin-EDTA. c. Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the optimal seeding density (typically 3,000-10,000 cells/well, determined empirically for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control. g. Incubate the plate for 24 hours to allow cells to attach and resume growth.

2. This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. b. On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.1 nM to 10 µM). c. Remove the medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells in triplicate. d. Add 100 µL of medium containing the same percentage of DMSO as the highest drug concentration to the "untreated control" wells. e. Return the plate to the incubator and incubate for 72 hours.

3. MTT Assay for Cell Viability: a. After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well, including controls. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. After incubation, carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. e. Gently pipette up and down to ensure complete solubilization. f. Incubate the plate at room temperature in the dark for at least 2 hours to allow for complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank (medium only) wells from all other readings. c. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

This compound functions as a topoisomerase poison. It binds to the Topo I-DNA complex, preventing the re-ligation of the single-strand DNA break created by the enzyme.[5] When a DNA replication fork collides with this stabilized "cleavable complex," it results in a permanent, lethal double-strand break, which subsequently activates DNA damage response pathways, leading to cell cycle arrest and apoptosis.[4][10]

Caption: Mechanism of this compound-induced cell death.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound in vitro cell proliferation assay.

Caption: Workflow for the cell proliferation assay.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Irinotecan - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Elomotecan Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Elomotecan stock solutions for research and developmental applications. This compound is a potent inhibitor of topoisomerases I and II and an analog of camptothecin.[1] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and the reproducibility of experimental results.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for its effective use in experimental settings. The compound is available as a free base or as a hydrochloride salt, each with a different molecular weight.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₂₉H₃₂ClN₃O₄ | C₂₉H₃₃Cl₂N₃O₄ |

| Molecular Weight | 522.0 g/mol [2] | 558.5 g/mol [3] |

| Appearance | Solid powder | Data not available, likely a solid powder |

| Solubility | Soluble in DMSO, insoluble in water.[4] | Data not available, but likely soluble in DMSO. |

| CAS Number | 220998-10-7[2] | 220997-99-9[3] |

Experimental Protocols

2.1. Materials and Equipment

-

This compound (free base or hydrochloride salt) powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2.2. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The required mass of this compound will vary depending on whether the free base or the hydrochloride salt is used.

Table 1: Mass of this compound Required for a 10 mM Stock Solution

| Compound | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock Solution | Mass for 5 mL of 10 mM Stock Solution | Mass for 10 mL of 10 mM Stock Solution |

| This compound (Free Base) | 522.0 | 5.22 mg | 26.10 mg | 52.20 mg |

| This compound Hydrochloride | 558.5 | 5.59 mg | 27.95 mg | 55.90 mg |

Protocol Steps:

-

Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of anhydrous, sterile DMSO.

-

Solubilization: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

-

Verification: Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5]

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

2.3. Storage and Stability

Proper storage is crucial for maintaining the integrity of the this compound stock solution.

-

Short-term storage: Aliquots can be stored at 0-4°C for a few days to weeks.[4]

-

Long-term storage: For long-term storage (months), it is recommended to store the aliquots at -20°C or -80°C.[4][5]

-

Protection from Light: As this compound is a camptothecin analog, it is advisable to protect the stock solution from light by using amber-colored vials or by wrapping the vials in foil.[6][7]

2.4. Working Solution Preparation

When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]

Visualized Workflow

The following diagram illustrates the key steps for preparing an this compound stock solution.

Caption: Workflow for this compound stock solution preparation and storage.

Safety and Handling Precautions

-

This compound is a potent cytotoxic agent and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

All handling of the powder and concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet.

-

Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for hazardous chemical waste.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C29H32ClN3O4 | CID 216301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C29H33Cl2N3O4 | CID 216300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. phytotechlab.com [phytotechlab.com]

- 7. globalrph.com [globalrph.com]

Application Notes and Protocols for the Quantification of Elomotecan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Elomotecan in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. While specific validated methods for this compound are not widely published, the protocols outlined below are adapted from well-established methods for other camptothecin analogs, such as Irinotecan, and are suitable for the quantification of this compound for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound (BN-80927) is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin family of compounds.[1] Its mechanism of action involves the stabilization of the covalent complex between the topoisomerase enzymes and DNA, leading to DNA strand breaks and subsequent apoptosis in cancer cells. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-finding studies, and ensuring patient safety and therapeutic efficacy.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-HPLC-MS/MS)

This section details an exemplary LC-MS/MS method for the quantification of this compound in human plasma. This method is adapted from validated protocols for similar camptothecin derivatives and offers high sensitivity and specificity.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The extracted analytes are then separated using reversed-phase HPLC and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Camptothecin or a stable isotope-labeled this compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

HPLC system capable of gradient elution

-

Reversed-phase C18 column (e.g., Gemini C18, 3 µm, 100 x 2.0 mm)[2]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[2][3]

Experimental Protocols

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working standards for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from, for example, 1 to 5000 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

-

To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A).

-

Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Table 1: Exemplary Chromatographic Conditions

| Parameter | Condition |

| Column | Gemini C18, 3 µm, 100 x 2.0 mm[2] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |

| Flow Rate | 0.3 mL/min[2] |

| Gradient Elution | 5% B to 70% B over 5.5 minutes, hold for 1.5 minutes, then return to initial conditions[2] |

| Column Temperature | 25°C[2] |

| Injection Volume | 10 µL |

Table 2: Exemplary Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for this compound |

| Product Ion (m/z) | To be determined for this compound |

| Internal Standard (IS) | To be determined (e.g., Camptothecin m/z 349.2 → 249.0)[4] |

| Collision Energy | To be optimized for this compound |

| Capillary Voltage | 3.5 kV[4] |

Note: The specific MRM transitions and collision energies for this compound need to be optimized by infusing a standard solution into the mass spectrometer.

Method Validation

The adapted analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from multiple sources.

-

Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: The intra- and inter-day precision (as relative standard deviation, RSD%) should be ≤15% (≤20% at the LLOQ), and accuracy (as a percentage of the nominal concentration) should be within 85-115% (80-120% at the LLOQ).[2]

-

Recovery: The extraction recovery of this compound from the plasma matrix should be consistent and reproducible.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Stability of this compound in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage).

Table 3: Summary of Typical Quantitative Validation Data for a Camptothecin Analog (Irinotecan) by LC-MS/MS

| Validation Parameter | Typical Value | Reference |

| Linearity Range (ng/mL) | 10 - 10,000 | [2] |

| Correlation Coefficient (r²) | ≥ 0.9962 | [2] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | [2] |

| Intra-day Precision (%RSD) | ≤ 8.9% | [2] |

| Inter-day Precision (%RSD) | ≤ 8.7% | [2] |

| Intra-day Accuracy (%) | 101.0 - 106.3% | [2] |

| Inter-day Accuracy (%) | 96.3 - 99.8% | [2] |

| Recovery (%) | 66.4 - 68.8% | [2] |

Visualizations

Signaling Pathway of this compound

This compound, as a topoisomerase I and II inhibitor, disrupts the DNA replication and transcription processes, leading to apoptosis.